molecular formula C17H24N2O B13857302 Methylene ropinirole

Methylene ropinirole

Cat. No.: B13857302
M. Wt: 272.4 g/mol
InChI Key: IZHQXCBPAPSRRM-UHFFFAOYSA-N
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Description

Methylene ropinirole is a dimeric degradant of ropinirole, a compound used clinically for the treatment of Parkinson’s disease and primary restless legs syndrome. Ropinirole is a non-ergoline dopamine agonist that stimulates dopamine D2 receptors within the caudate-putamen in the brain .

Preparation Methods

Methylene ropinirole is formed by the reaction of ropinirole with formaldehyde under alkaline conditions. The synthetic route involves adding triethylamine and a 37% formaldehyde solution to a methanol solution of ropinirole hydrochloride . The reaction conditions are carefully controlled to ensure the formation of the methylene-bridged dimer.

Chemical Reactions Analysis

Methylene ropinirole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methylene ropinirole has several scientific research applications:

Mechanism of Action

The mechanism of action of methylene ropinirole involves its ability to stimulate dopamine D2 receptors within the caudate-putamen in the brain. This stimulation leads to increased dopamine signaling, which helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome . The molecular targets and pathways involved include the dopamine D2 receptor and associated signaling pathways.

Comparison with Similar Compounds

Methylene ropinirole is unique compared to other similar compounds due to its dimeric structure and methylene bridge. Similar compounds include:

This compound’s uniqueness lies in its dimeric structure, which may confer different pharmacological properties compared to its monomeric counterparts.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-3-methylidene-1H-indol-2-one

InChI

InChI=1S/C17H24N2O/c1-4-10-19(11-5-2)12-9-14-7-6-8-15-16(14)13(3)17(20)18-15/h6-8H,3-5,9-12H2,1-2H3,(H,18,20)

InChI Key

IZHQXCBPAPSRRM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2C(=C)C(=O)NC2=CC=C1

Origin of Product

United States

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